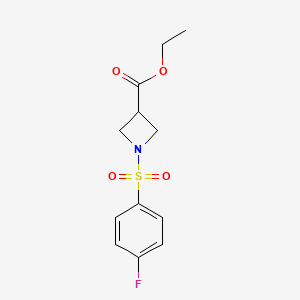
ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate is an organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl moiety and an azetane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate typically involves the reaction of ethyl 3-azetanecarboxylate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced azetane derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetane ring may also contribute to the compound’s bioactivity by interacting with biological membranes or enzymes.
類似化合物との比較
Similar Compounds
- Ethyl 1-[(4-chlorophenyl)sulfonyl]-3-azetanecarboxylate
- Ethyl 1-[(4-bromophenyl)sulfonyl]-3-azetanecarboxylate
- Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate
Uniqueness
ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
生物活性
Ethyl 1-(4-fluorobenzenesulfonyl)azetidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an azetidine ring, a carboxylate group, and a sulfonyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of oxidative phosphorylation (OXPHOS). OXPHOS is a critical pathway in cellular respiration that cancer cells often exploit for energy production. Inhibiting this pathway can lead to reduced ATP production and increased apoptosis in tumor cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound has potent anti-cancer properties, particularly against pancreatic cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the carboxylate moiety can enhance metabolic stability. For instance, replacing the ethyl ester with other functional groups has been explored to improve pharmacokinetic properties while maintaining potency against tumor cells.
Case Study 1: Pancreatic Cancer Treatment
A study investigated the effects of this compound on pancreatic cancer models. The compound was administered in varying doses, demonstrating a dose-dependent inhibition of tumor growth. Notably, the R-enantiomer showed over 30-fold higher potency compared to its S counterpart, emphasizing the importance of stereochemistry in therapeutic efficacy .
Case Study 2: Metabolic Stability
Research highlighted the metabolic stability of this compound when subjected to liver microsome assays. The compound exhibited rapid hydrolysis, leading to a half-life of only 0.70 minutes in mouse liver microsomes. This finding prompted further optimization strategies to enhance stability without compromising biological activity .
特性
IUPAC Name |
ethyl 1-(4-fluorophenyl)sulfonylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-2-18-12(15)9-7-14(8-9)19(16,17)11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPXHIDJDTWEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














